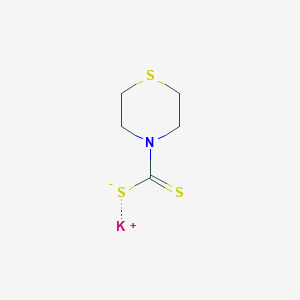

钾盐4-碳二硫代甲酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spectrophotometric Analysis of Metal Complexes

Potassium morpholine-4-carbodithioate has been identified as an effective reagent for the spectrophotometric determination of various metals. The process involves extraction into molten naphthalene, followed by dissolution in chloroform and spectrophotometric analysis. This method has been applied to copper, cobalt, nickel, and tellurium, with Beer's law being applicable across specific concentration ranges for each metal. The molar absorptivity and sensitivity for each metal have been calculated, demonstrating the potential of this reagent in trace metal analysis .

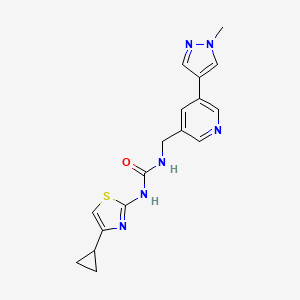

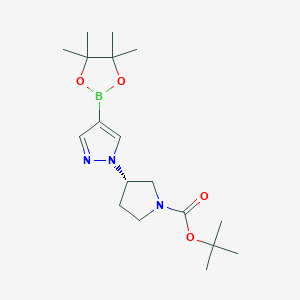

Synthesis of Heterocyclic Compounds

The synthesis of 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines has been achieved through a cascade imination/intramolecular decarboxylative coupling. This process utilizes potassium 2-amino(hetero)benzoates and 2-haloarylaldehydes, with the reaction conditions varying depending on the substrate. For pyrazole-based substrates, a Pd-Cu bimetallic system is required, while thienyl-based substrates can be synthesized with a Pd-catalyst alone .

Potassium Complexes with Magneson

A potassium complex with magneson has been synthesized and characterized. The complex exhibits a heptacoordinated K+ ion with the ligand binding in three different coordination modes. This results in a polymeric structure in the solid state. The synthesis and characterization of this complex add to the understanding of potassium coordination chemistry .

Supramolecular Assembly of Potassium Piperidine-4-carbodithioate

The potassium piperidine-4-carbodithioate dehydrate has been synthesized and characterized using X-ray diffraction and DFT calculations. The study reveals weak intermolecular interactions that form supramolecular 2D chains, with sulfur interactions playing a significant hydrophilic role. This work contributes to the knowledge of dithiocarbamate salts and their potential applications .

Reactions of Thiomorpholine

Thiomorpholine and its derivatives have been synthesized and subjected to various reactions, including acylation, alkylation, and the formation of thiomorpholino-dithiocarbamates. These reactions expand the utility of thiomorpholine in synthetic chemistry, providing a basis for the development of new compounds and materials .

Crystal Structure of Potassium Morpholine-4-carbodithioate Monohydrate

The crystal structure of potassium morpholine-4-carbodithioate monohydrate has been determined, revealing a chair conformation of the morpholine ring. The potassium cation exhibits a bipyramidal reversed geometry, coordinating with sulfur and oxygen atoms. The structure forms infinite two-dimensional networks, which are further linked through hydrogen bonds to create a three-dimensional structure .

Regioselective Synthesis of 4-Tosylthiomorpholine

A highly regioselective synthesis of 4-tosylthiomorpholine has been developed using a one-pot, metal-free procedure. This method involves bromination, cyclization, and elimination reactions, yielding the desired product with good efficiency. The regioselectivity of this synthesis is noteworthy and could be advantageous in the production of thiomorpholine derivatives .

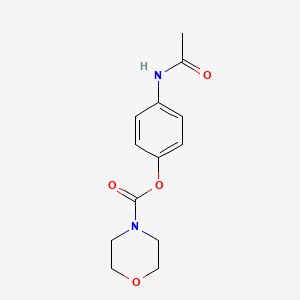

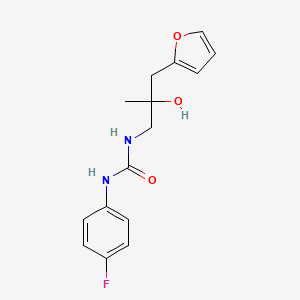

Morpholine-based Coupling Reagents in Peptide Synthesis

A new family of N-form immonium-type coupling reagents has been explored, with varying results depending on the carbocation skeleton structure. The morpholine derivative's influence on solubility, stability, and reactivity has been noted, although it did not outperform existing coupling reagents. The fluoroamidinium salt, however, showed excellent performance, highlighting the importance of the proton acceptor in the reaction .

One-Pot Synthesis of Heterocyclic Derivatives

An efficient one-pot synthesis method for 1,4-oxathiane and 1,4-thiomorpholine derivatives has been reported. The reaction involves nitromethane, isothiocyanates, and three-membered heterocyclic rings, carried out in the presence of K2CO3 in DMF at 60 °C. This procedure contributes to the synthetic strategies for creating heterocyclic compounds .

科学研究应用

氧钒(IV)碳二硫代酸酯的合成

该化合物用于合成氧钒(IV)碳二硫代酸酯 . 这些配合物表现出 1:1 电解性质,并被认为具有方形锥体几何形状 . 它们通过元素分析、TG/DSC、FTIR、电喷雾质谱、电导率、NMR、溶液电子吸收光谱和变温磁化率测量研究进行表征 .

抗菌活性

该化合物的一些配合物已被筛选出对某些致病性革兰氏阴性细菌(如大肠杆菌、肠杆菌、铜绿假单胞菌、伤寒沙门氏菌、福氏志贺氏菌)和革兰氏阳性表皮葡萄球菌和鼠伤寒沙门氏菌具有抗菌活性 . 最低抑菌浓度已被确定为在 31.25–250 μg mL −1 范围内 .

新型碳二硫代酸酯衍生物的合成

该化合物用于合成新型碳二硫代酸酯衍生物 . 这些新化合物通过光谱和元素分析进行表征 .

抗结核活性

一些合成的化合物对结核分枝杆菌 H 37 Rv 显示出高抑制率(99%),在 3.10–6.25 μg/ml 范围内 . 这表明这些分子可以为抗结核化学疗法提供潜在的先导 .

抗疟活性

由该化合物合成的化合物对恶性疟原虫 3D7 显示出有希望的抗疟活性,在 0.043–0.092 μg/mL 范围内 . 这表明这些分子可以为抗疟化学疗法提供潜在的先导 .

抗菌和抗真菌活性

对合成的化合物进行了体外抗菌和抗真菌活性评估 . 结果表明,一些合成的化合物对某些革兰氏阳性和革兰氏阴性细菌具有有希望的抗菌活性 .

属性

IUPAC Name |

potassium;thiomorpholine-4-carbodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS3.K/c7-5(8)6-1-3-9-4-2-6;/h1-4H2,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOQAMYNUCZMTI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=S)[S-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8KNS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92754-62-6 |

Source

|

| Record name | potassium (thiomorpholine-4-carbothioyl)sulfanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)

![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)

![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2553347.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2553349.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)

![N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide](/img/structure/B2553351.png)